Product packaging for 2-[2-(Trifluoromethoxy)benzoyl]thiazole(Cat. No.:)

2-[2-(Trifluoromethoxy)benzoyl]thiazole

Cat. No.: B7997703
M. Wt: 273.23 g/mol
InChI Key: SZNWBGHECAMXLQ-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Scaffolds in Heterocyclic Chemistry and Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a fundamental and versatile building block in the realm of organic and medicinal chemistry. nih.govglobalresearchonline.netnih.gov Its unique electronic properties and ability to engage in various chemical reactions make it a privileged scaffold in the design of new therapeutic agents. nih.govnih.gov Thiazole and its derivatives are integral components of numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities. globalresearchonline.netnih.gov

The significance of the thiazole moiety is underscored by its presence in a number of FDA-approved drugs, highlighting its clinical relevance. These drugs span a range of therapeutic categories, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govnih.gov For instance, the thiazole ring is a core component of antibiotics like sulfathiazole (B1682510) and certain cephalosporins, as well as anticancer drugs such as dasatinib. nih.gov The structural rigidity and potential for diverse substitution patterns on the thiazole ring allow medicinal chemists to fine-tune the steric and electronic properties of a molecule, thereby optimizing its interaction with biological targets. nih.gov Furthermore, the thiazole nucleus can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. nih.gov The ongoing exploration of thiazole derivatives continues to yield novel compounds with promising pharmacological profiles, solidifying the thiazole scaffold as an enduring and valuable component in the drug discovery and development pipeline. nih.govmdpi.com

Role of Trifluoromethoxy Functionality in Modulating Molecular Properties and Bioactivity

The trifluoromethoxy (-OCF3) group has garnered considerable attention in medicinal chemistry as a bioisostere for other functional groups, offering a unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate. The introduction of a trifluoromethoxy group into a molecule can profoundly influence its lipophilicity, metabolic stability, and binding affinity.

One of the key attributes of the trifluoromethoxy group is its high lipophilicity, which can improve a compound's ability to cross cell membranes and increase its oral bioavailability. Despite its lipophilic nature, the oxygen atom in the -OCF3 group can also act as a weak hydrogen bond acceptor, providing a nuanced tool for modulating a molecule's interaction with its biological target.

Furthermore, the trifluoromethoxy group is known for its exceptional metabolic stability. The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, which can lead to a longer half-life and reduced potential for the formation of reactive metabolites. This enhanced stability is a significant advantage in drug design, as it can lead to a more predictable pharmacokinetic profile. The strong electron-withdrawing nature of the trifluoromethoxy group can also alter the electronic properties of an aromatic ring, influencing its reactivity and interaction with target proteins.

PropertyEffect of Trifluoromethoxy (-OCF3) Group
LipophilicityIncreases, potentially improving membrane permeability and bioavailability.
Metabolic StabilityEnhances due to the strength of the C-F bonds, leading to a longer half-life.
Electronic EffectsStrong electron-withdrawing nature can modulate the electronic properties of the molecule.
Binding InteractionsCan influence binding affinity and selectivity for biological targets.

Overview of 2-[2-(Trifluoromethoxy)benzoyl]thiazole as a Key Synthetic Motif and its Derivatives' Research Landscape

The compound this compound represents a key synthetic motif that leverages the advantageous properties of both the thiazole scaffold and the trifluoromethoxy functionality. While extensive research dedicated solely to this specific molecule is not widely documented, the research landscape of its constituent parts and closely related analogs points to its significant potential in medicinal chemistry. The synthesis of such a molecule would likely involve the coupling of a 2-substituted thiazole with a 2-(trifluoromethoxy)benzoyl derivative. Synthetic strategies for related 2-acylthiazoles often utilize Grignard reagents prepared from 2-halothiazoles, which then react with an appropriate acyl chloride or other acylating agent. google.com

The exploration of derivatives based on this core structure is an active area of research. For instance, studies on 2-aryl-3-(6-trifluoromethoxy)benzo[d]thiazole-based hybrids have demonstrated their potential as anti-infective agents. The trifluoromethoxy group in these derivatives is crucial for their biological activity. The development of novel 2-(trifluoromethyl)thiazole derivatives also highlights the continued interest in combining fluorinated groups with the thiazole nucleus to create new bioactive compounds. rsc.orgresearchgate.net

The research on related benzothiazole (B30560) derivatives further informs the potential applications of this compound. For example, 2-styrylbenzothiazoles have been investigated as multifunctional therapeutic agents with antioxidant and anti-inflammatory properties. nih.gov The general interest in thiazole derivatives as anticancer agents and topoisomerase II inhibitors also suggests a promising avenue for the investigation of this compound and its analogs. nih.gov The collective body of research on these related compounds indicates that the this compound scaffold is a valuable and promising motif for the design and synthesis of new chemical entities with a wide range of potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6F3NO2S B7997703 2-[2-(Trifluoromethoxy)benzoyl]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazol-2-yl-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)17-8-4-2-1-3-7(8)9(16)10-15-5-6-18-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNWBGHECAMXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NC=CS2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursors for 2 2 Trifluoromethoxy Benzoyl Thiazole and Its Analogues

Strategies for the Construction of the Thiazole (B1198619) Ring System with Trifluoromethoxy-Substituted Benzoyl Moieties

The formation of the thiazole ring is a pivotal step in the synthesis of the target compound. Various methodologies have been developed to achieve this, often tailored to incorporate the specific trifluoromethoxy-benzoyl substituent.

Cycloaddition Reactions in the Synthesis of 2-Trifluoromethyl Thiazoles

Cycloaddition reactions represent a powerful tool for the construction of cyclic compounds. In the context of thiazole synthesis, [3+2] cycloadditions are particularly relevant. For instance, 2-trifluoromethyl-4,5-disubstituted thiazoles have been synthesized through the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with 2,2,2-trifluoroacetaldehyde O-(aryl)oxime. rsc.org This method has proven effective with a range of substituted pyridinium 1,4-zwitterionic thiolates, yielding the desired products in moderate to good yields. rsc.org While this specific example does not directly yield a 2-benzoyl substituted thiazole, the principle of using a trifluoromethylated building block in a cycloaddition to form the thiazole ring is a key strategy. The versatility of cycloaddition reactions allows for the potential incorporation of a benzoyl group through appropriate precursor design. libretexts.orgyoutube.com

Condensation Reactions for Thiazole Ring Formation

Condensation reactions are a cornerstone of heterocyclic synthesis. The Hantzsch thiazole synthesis, a classic example, involves the reaction of an α-haloketone with a thioamide. mdpi.comnih.gov This fundamental reaction and its variations are widely used to construct the thiazole nucleus.

A plausible and direct route to a precursor of the target molecule involves the condensation of ethyl 2-aminothiazole-4-carboxylate with 2-(trifluoromethoxy)benzoyl chloride. This reaction would form an amide linkage, leading to the intermediate ethyl 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylate. Subsequent chemical modifications would then be necessary to arrive at the final benzoylthiazole structure. The reactivity of 2-aminothiazole (B372263) in condensation reactions with aromatic aldehydes is a well-established principle in thiazole chemistry. pharmaguideline.com

Multi-component Reactions for Thiazole Derivatives

Multi-component reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in building complex molecules in a single step, which aligns with the principles of green chemistry. acs.orgclockss.org These reactions combine three or more starting materials to form a product that incorporates substantial portions of all the reactants.

Several MCRs have been developed for the synthesis of thiazole derivatives. bepls.comnih.gov For example, a one-pot, three-component reaction of arylglyoxals, a nucleophilic species like lawsone, and thiobenzamides in acetic acid has been shown to produce trisubstituted 1,3-thiazoles in excellent yields. acs.org Another approach involves the reaction of tertiary thioamides, α-haloketones, and ammonium (B1175870) acetate (B1210297) under thermal or microwave conditions to yield thiazole derivatives. bepls.com The adaptability of MCRs suggests that by carefully selecting the appropriate starting materials, such as a trifluoromethoxy-substituted arylglyoxal or thiobenzamide, it would be feasible to construct the desired 2-[2-(Trifluoromethoxy)benzoyl]thiazole framework.

Synthesis of Key Intermediates

The successful synthesis of the target compound relies heavily on the efficient preparation of crucial precursor molecules.

Preparation of 2-(Trifluoromethoxy)benzoyl Chloride

2-(Trifluoromethoxy)benzoyl chloride is a key acylating agent for introducing the 2-(trifluoromethoxy)benzoyl group. Its synthesis typically starts from the corresponding carboxylic acid, 2-(trifluoromethoxy)benzoic acid.

A common method for this conversion is the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. chemicalbook.com For example, treating 2-(trifluoromethyl)benzoic acid with oxalyl chloride in dichloromethane (B109758) with a catalytic amount of N,N-dimethylformamide (DMF) yields 2-(trifluoromethyl)benzoyl chloride quantitatively. chemicalbook.com A similar procedure would be applicable for the synthesis of 2-(trifluoromethoxy)benzoyl chloride from 2-(trifluoromethoxy)benzoic acid. The crude product is often used directly in the next step or can be purified by distillation under reduced pressure.

Table 1: Synthesis of 2-(Trifluoromethyl)benzoyl Chloride

Reactant 1 Reactant 2 Solvent Catalyst Product
2-(Trifluoromethyl)benzoic acid Oxalyl chloride Dichloromethane N,N-dimethylformamide 2-(Trifluoromethyl)benzoyl chloride

Synthesis of 2-(2-(Trifluoromethoxy)benzamido)thiazole-4-carboxylic Acid

The synthesis of 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid serves as a critical step towards obtaining the final product. This intermediate can be prepared through a multi-step sequence.

One potential pathway begins with the reaction of ethyl 2-chloroacetoacetate with a suitable thiourea (B124793) derivative, followed by cyclization to form a 2-aminothiazole-4-carboxylate ester. nih.gov This ester can then be acylated with 2-(trifluoromethoxy)benzoyl chloride, as described in section 2.1.2, to yield ethyl 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylate. The final step in forming the carboxylic acid intermediate is the hydrolysis of the ester group. This is typically achieved under basic conditions, for example, by using a solution of potassium hydroxide (B78521) in methanol, followed by acidification. nih.govgoogle.com

An alternative approach could involve the synthesis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, which is a known key intermediate for certain agricultural fungicides. google.com This synthesis involves the chlorination of ethyl trifluoroacetoacetate with sulfuryl chloride, followed by cyclization with thioacetamide (B46855) and subsequent hydrolysis of the resulting ester. google.com While this produces a trifluoromethyl-substituted thiazole, the general principles of thiazole ring formation and subsequent functional group manipulation are transferable to the synthesis of the desired trifluoromethoxy analog.

Derivatization of Thiazole Carboxylic Acid Moieties

A primary route to obtaining 2-aroylthiazoles, including the target compound this compound, involves the derivatization of a thiazole carboxylic acid precursor. Thiazole-2-carboxylic acid serves as a versatile starting material for this transformation. The general strategy is to convert the carboxylic acid group into a more reactive species that can then undergo acylation with an appropriate aromatic partner.

One effective and widely used method proceeds through the formation of an acid chloride. Thiazole-2-carboxylic acid can be converted to thiazole-2-carbonyl chloride by treatment with a standard chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive electrophile poised for subsequent reactions.

To construct the desired this compound, the activated thiazole-2-carbonyl chloride is then reacted with a suitable nucleophilic organometallic reagent containing the 2-(trifluoromethoxy)phenyl moiety. A common approach is a Friedel-Crafts-type acylation reaction where the aromatic component is 1-(trifluoromethoxy)benzene. This reaction is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the electrophilic aromatic substitution onto the trifluoromethoxy-substituted benzene (B151609) ring.

An alternative pathway involves the reaction of the thiazole-2-carbonyl chloride with an organometallic reagent like a Grignard reagent or an organolithium species derived from 1-bromo-2-(trifluoromethoxy)benzene. This approach offers a direct method for carbon-carbon bond formation between the thiazole carbonyl group and the aromatic ring.

A series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives have been synthesized as analogues of febuxostat, highlighting the utility of derivatizing the thiazole carboxylic acid moiety in creating complex molecules. nih.gov In some synthetic schemes, α-bromoketones are reacted with ethyl thiooxamate to generate thiazole-2-carboxylic acid ethyl esters, which can then be hydrolyzed to the corresponding carboxylic acid. nih.gov This carboxylic acid can subsequently be activated and coupled with various amines or other nucleophiles to produce a range of derivatives. nih.gov

Table 1: Key Intermediates and Reagents in the Derivatization of Thiazole-2-Carboxylic Acid

Compound NameRole in Synthesis
Thiazole-2-carboxylic acidStarting material for derivatization
Thionyl chloride (SOCl₂)Chlorinating agent to form acid chloride
Thiazole-2-carbonyl chlorideActivated intermediate for acylation
1-(Trifluoromethoxy)benzeneAromatic substrate for Friedel-Crafts acylation
1-Bromo-2-(trifluoromethoxy)benzenePrecursor for organometallic reagents

Green Chemistry Approaches in Thiazole Synthesis

The synthesis of the thiazole core itself is a critical step where principles of green chemistry can be applied to enhance sustainability. Traditional methods for synthesizing thiazole derivatives often rely on hazardous reagents and solvents, leading to significant waste and environmental concerns. nih.gov Modern synthetic chemistry seeks to address these issues by developing more eco-friendly protocols. researchgate.net

Recent advancements have focused on several key areas of green chemistry for thiazole synthesis: nih.govresearchgate.net

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with more benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. researchgate.net For instance, some syntheses of 2-aminothiazoles have been successfully carried out in PEG-400. researchgate.net Water has also been employed as a solvent, which is ideal from an environmental standpoint. nih.gov

Alternative Energy Sources: The use of microwave irradiation and ultrasound has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. researchgate.netnih.gov Ultrasonic irradiation, in conjunction with an eco-friendly biocatalyst, has been used to synthesize novel thiazole derivatives under mild conditions. nih.gov

Catalysis: The development and use of reusable and non-toxic catalysts are central to green synthesis. This includes biocatalysts, phase-transfer catalysts, and solid-supported catalysts that can be easily recovered and reused, minimizing waste. researchgate.netnih.gov For example, a chitosan-based Schiff's base hydrogel has been reported as a recyclable, eco-friendly biocatalyst for thiazole synthesis. nih.gov

Multi-component Reactions (MCRs): Designing syntheses where multiple starting materials react in a single pot to form the final product streamlines the process, reduces waste from intermediate purification steps, and improves atom economy. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis Techniques for Thiazoles

FeatureConventional MethodsGreen Chemistry Approaches
Solvents Often volatile organic compounds (e.g., toluene, DMF)Water, PEG, ionic liquids, or solvent-free conditions researchgate.netresearchgate.net
Energy Source Conventional heating (reflux)Microwave irradiation, ultrasound researchgate.netnih.gov
Catalysts Often stoichiometric, hazardous reagents (e.g., strong acids)Recyclable catalysts, biocatalysts (e.g., chitosan-based) researchgate.netnih.gov
Efficiency Multiple steps with purification of intermediatesOne-pot, multi-component reactions researchgate.net
Waste Higher generation of solvent and reagent wasteReduced waste, improved atom economy

Chemical Reactivity and Derivatization Strategies Involving the 2 2 Trifluoromethoxy Benzoyl Thiazole Scaffold

Amidation and Esterification Reactions of Thiazole (B1198619) Carboxylic Acid Derivatives

The conversion of carboxylic acid derivatives of the thiazole ring into amides and esters is a fundamental strategy for creating diverse compound libraries. These reactions typically proceed via the activation of the carboxylic acid group.

Amidation: The formation of amides from thiazole carboxylic acids is a common and versatile transformation. A widely used method involves the activation of the carboxylic acid with an agent like thionyl chloride (SOCl₂) to form a more reactive acyl chloride. rsc.org This intermediate readily reacts with primary or secondary amines to yield the corresponding amide. fishersci.it This one-pot synthesis is efficient and provides excellent yields, even with sterically hindered amines. rsc.org Another approach utilizes peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.it These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to the amide upon reaction with an amine. fishersci.ityoutube.com

Esterification: Esterification of thiazole carboxylic acids can be achieved through several methods. A classic approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This is an equilibrium-driven reaction where the removal of water drives the reaction towards the ester product. youtube.com For instance, thiazole-2-carboxylic acid can be converted to its ethyl ester. biosynth.com The reaction involves protonation of the carbonyl group of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol, followed by the elimination of water. youtube.com

Table 1: Reagents for Amidation and Esterification of Thiazole Carboxylic Acids

Transformation Reagent Class Specific Examples Key Features
Amidation Acid Halide Formation Thionyl chloride (SOCl₂), Oxalyl chloride Forms a highly reactive acyl chloride intermediate. rsc.orgfishersci.it
Carbodiimides Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Forms a reactive O-acylisourea intermediate; widely used in peptide synthesis. fishersci.ityoutube.com
Esterification Acid Catalysis Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) Classic method involving reaction with an alcohol. youtube.com

Substitution and Functionalization of the Thiazole Ring and Benzoyl Moiety

The thiazole ring and the attached benzoyl group in 2-[2-(trifluoromethoxy)benzoyl]thiazole offer multiple sites for substitution and functionalization, allowing for the fine-tuning of the molecule's properties.

Thiazole Ring Functionalization: The thiazole ring has distinct positions of reactivity. The C2 position is the most electron-deficient and is susceptible to deprotonation by strong bases like organolithium compounds, creating a nucleophilic center that can react with various electrophiles. pharmaguideline.com Electrophilic substitution reactions, such as halogenation and sulfonation, tend to occur at the C5 position, which is the most electron-rich carbon. pharmaguideline.com The reactivity can be influenced by the substituents already present on the ring. pharmaguideline.com For instance, the thiazolo part of fused ring systems can undergo conjugate additions and microwave-assisted Heck couplings. nih.gov

Benzoyl Moiety Functionalization: The benzoyl ring can undergo electrophilic aromatic substitution reactions. The directing effects of the trifluoromethoxy group (a deactivating, meta-directing group) and the thiazole-2-carbonyl group (a deactivating, meta-directing group) will influence the position of substitution. Nucleophilic aromatic substitution is also possible, particularly if there are strong electron-withdrawing groups on the ring. youtube.com

Table 2: Key Functionalization Reactions

Reaction Type Position(s) on Thiazole Ring Position(s) on Benzoyl Ring Common Reagents/Conditions
Deprotonation/Electrophilic Attack C2 N/A Organolithium compounds followed by electrophiles (e.g., aldehydes, alkyl halides). pharmaguideline.com
Electrophilic Substitution C5 (preferred) Meta to existing groups Halogens (e.g., Br₂), Sulfonating agents (e.g., SO₃). pharmaguideline.com
Nucleophilic Substitution C2, C4, C5 (if halogenated) Ortho/Para to activating groups Strong nucleophiles. pharmaguideline.comyoutube.com
Heck Coupling Varies Varies Palladium catalysts. nih.gov

Formation of Hybrid Scaffolds Incorporating the this compound Core

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to enhance activity and overcome resistance. nih.govacs.org The this compound core is an excellent building block for creating such hybrid molecules. acs.org

The synthesis of these hybrids often involves multi-component reactions or sequential coupling strategies. For example, the thiazole core can be linked to other heterocyclic systems like pyrazoles, triazoles, or isoxazoles. nih.govresearchgate.net The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring itself, which can then be further elaborated. acs.org Another approach involves preparing a derivative of the this compound scaffold that contains a reactive handle, such as a terminal alkyne or an azide. This handle can then be used in "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link it to another molecular fragment, forming a triazole-bridged hybrid. nih.gov The goal of creating these hybrid molecules is to combine the biological activities of the individual components to achieve a synergistic effect. researchgate.net

Table 3: Strategies for Hybrid Scaffold Formation

Hybridization Strategy Key Reaction Type Linked Heterocycle Examples Resulting Linkage
Multi-component Reactions Hantzsch Thiazole Synthesis Pyrazoline, Thiophene Direct C-C or C-N bond. acs.org
Click Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Benzimidazole (B57391), other azides/alkynes 1,2,3-Triazole ring. nih.gov
Condensation Reactions Schiff Base Formation Various amines Imine (-C=N-) bond.
Coupling Reactions Suzuki or Heck Coupling Boronic acids, Alkenes C-C bond. nih.gov

Advanced Structural Analysis and Spectroscopic Characterization of 2 2 Trifluoromethoxy Benzoyl Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-[2-(trifluoromethoxy)benzoyl]thiazole derivatives, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) NMR experiments provides unambiguous assignment of all atoms and their connectivity.

¹H NMR: The proton NMR spectrum reveals the chemical environment of all hydrogen atoms. The aromatic protons of the benzoyl and thiazole (B1198619) rings typically appear as multiplets in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic currents. chemicalbook.comresearchgate.net The specific splitting patterns and coupling constants (J values) allow for the determination of the substitution pattern on both rings. For instance, the protons on the thiazole ring show characteristic couplings. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl group is typically observed at a significant downfield shift (δ > 165 ppm). rsc.org The carbons of the aromatic rings appear in the range of δ 110-155 ppm. rsc.org The carbon of the trifluoromethoxy (-OCF₃) group is split into a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for this class of compounds. It provides a distinct signal for the -OCF₃ group, with its chemical shift being sensitive to the electronic environment. This technique is highly useful for confirming the presence and integrity of the trifluoromethoxy substituent. mdpi.comnih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete molecular framework. researchgate.net

COSY experiments identify proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the benzoyl and thiazole rings.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting the benzoyl and thiazole fragments through the carbonyl linker and for assigning quaternary carbons. researchgate.net

A representative, though general, compilation of expected NMR data for a benzoylthiazole derivative is provided below. Specific shifts for this compound would require experimental data.

Table 1: Representative NMR Data for Benzoylthiazole Derivatives

Nucleus Chemical Shift Range (ppm) Notes
¹H 7.0 - 9.0 Aromatic protons (benzoyl and thiazole rings)
¹³C > 165 Carbonyl carbon (C=O)
110 - 155 Aromatic carbons
115 - 125 (q) Trifluoromethoxy carbon (-OCF₃)
¹⁹F -55 to -65 Trifluoromethoxy group (-OCF₃)

Note: Data are generalized from typical values for similar structures and may vary for the specific compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1685 cm⁻¹, characteristic of an aryl ketone carbonyl group. rsc.org

C-F Stretch: Strong absorptions corresponding to the C-F bonds of the trifluoromethoxy group are typically found in the range of 1250-1000 cm⁻¹.

C-O Stretch: The stretching vibration of the aryl ether bond (Ar-O) in the trifluoromethoxy group will also appear in the fingerprint region.

Aromatic C=C Stretch: Multiple bands of medium to weak intensity are observed in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bonds within the aromatic rings. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. researchgate.net

Thiazole Ring Vibrations: The characteristic vibrations of the thiazole ring, including C=N stretching, contribute to the complex pattern in the fingerprint region (below 1500 cm⁻¹). researchgate.netnist.gov

Table 2: Characteristic IR Absorption Frequencies

Functional Group Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Carbonyl (C=O) Stretch 1685 - 1650 Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Weak
C-F Stretch (in -OCF₃) 1250 - 1000 Strong
Thiazole Ring Vibrations Various (Fingerprint) Medium to Strong

Note: Values are typical ranges and subject to the specific molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. mdpi.com

In a typical electron ionization (EI) mass spectrum, the molecule will first lose an electron to form the molecular ion [M]⁺•. This ion then undergoes fragmentation. Key fragmentation pathways for this compound would likely involve:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the thiazole ring, leading to the formation of a [2-(trifluoromethoxy)benzoyl]⁺ cation or a [thiazolylcarbonyl]⁺ cation.

Loss of CO: The benzoyl cation can further lose a molecule of carbon monoxide (CO) to form a [2-(trifluoromethoxy)phenyl]⁺ ion.

Fragmentation of the Thiazole Ring: The thiazole ring can undergo characteristic ring-opening fragmentation.

Cleavage of the Trifluoromethoxy Group: Fragmentation involving the -OCF₃ group can also occur.

The isotopic pattern, especially for chlorine- or bromine-substituted derivatives, can be a powerful tool for confirming the presence and number of these halogen atoms. docbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum

Fragment Ion Proposed Structure
[M]⁺• Intact molecule with one electron removed
[M - C₃H₂NS]⁺ 2-(Trifluoromethoxy)benzoyl cation
[M - C₇H₄F₃O]⁺ 2-Benzoylthiazole (B1268355) cation
[C₇H₄F₃O]⁺ 2-(Trifluoromethoxy)benzoyl cation

Note: The observed fragmentation pattern is dependent on the ionization method used.

X-ray Crystallography for Absolute Structure Determination and Molecular Conformation

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.govrsc.org For a molecule like this compound, a single-crystal X-ray diffraction study would unambiguously confirm its constitution and provide detailed insight into its conformation. researchgate.netnih.gov

A key conformational feature is the dihedral angle between the planes of the benzoyl group and the thiazole ring. This angle is influenced by steric hindrance from the ortho-trifluoromethoxy group and the electronic interactions between the two ring systems. The crystal structure would reveal if the molecule adopts a largely planar or a more twisted conformation. nih.gov Studies on similar 2-substituted benzothiazoles have shown that the ring systems can be nearly coplanar or exhibit significant twisting. nih.govnih.gov

Table 4: Representative Crystallographic Data for a Benzothiazole (B30560) Derivative

Parameter Description Typical Value
Crystal System The geometry of the unit cell e.g., Monoclinic, Orthorhombic
Space Group The symmetry elements of the crystal e.g., P2₁/c
Dihedral Angle Angle between benzoyl and thiazole rings 5 - 65°
Bond Lengths e.g., C=O, C-S, C-N Conforms to standard values
Bond Angles e.g., C-C(O)-C Conforms to standard values

Note: Data is hypothetical and serves as an example of what would be determined.

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. rsc.org These interactions are critical in determining the physical properties of the solid material.

Hydrogen Bonding: While this compound itself lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds can play a significant role in the crystal packing. nih.gov The oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring are potential hydrogen bond acceptors.

π–π Stacking: Aromatic rings often engage in π–π stacking interactions, where the electron-rich π-systems of adjacent molecules align. researchgate.net These interactions can be face-to-face or, more commonly, offset (displaced face-to-face). researchgate.net The benzoyl and thiazole rings can stack with rings of neighboring molecules, contributing significantly to the stability of the crystal lattice. rsc.orgnih.gov The distances between the centroids of interacting rings are typically in the range of 3.3 to 3.8 Å. nih.gov

The analysis of these interactions through crystallographic software helps to understand the supramolecular architecture, which can be described as layers, chains, or more complex three-dimensional networks. researchgate.netresearchgate.net

Computational Chemistry and in Silico Studies of 2 2 Trifluoromethoxy Benzoyl Thiazole Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For 2-[2-(Trifluoromethoxy)benzoyl]thiazole analogues, DFT calculations, often using the B3LYP/6-31G(d,p) basis set, are employed to understand their structural and electronic properties. nih.gov

Key electronic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests higher reactivity. For instance, studies on thiazole (B1198619) derivatives have shown that compounds with lower energy gaps may exhibit enhanced biological activity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable output from DFT calculations. MEP maps illustrate the charge distribution within a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.gov This information is vital for predicting how a molecule will interact with biological targets, such as receptor binding sites. nih.govnih.gov

Compound Analogue HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Dipole Moment (Debye)
Benzothiazole (B30560) Derivative A -6.5 -2.0 4.5 3.1
Thiazole Derivative B -6.8 -1.8 5.0 2.8
Benzimidazole (B57391) Derivative C nih.gov -6.2 -1.5 4.7 4.2

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to screen for potential drug candidates and to elucidate their mechanism of action at a molecular level. researchgate.netnih.gov For analogues of this compound, docking studies have been performed against a variety of biological targets.

These simulations can identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the target's active site. researchgate.net The strength of these interactions is quantified by a docking score or binding energy (measured in kcal/mol), where a more negative value typically indicates a stronger binding affinity. nih.govnih.gov

For example, benzothiazole derivatives have been docked against targets like the MurB enzyme, which is involved in bacterial cell wall synthesis. nih.gov Thiazole-based compounds have also been investigated as inhibitors of tubulin polymerization, a target for anticancer drugs. researchgate.netnih.gov In these studies, the trimethoxyphenyl moiety, structurally related to the benzoyl part of the title compound, often plays a crucial role in binding. researchgate.net The trifluoromethoxy group, due to its lipophilicity, can enhance binding in hydrophobic pockets of a receptor. wechemglobal.com

Table 2: Example Molecular Docking Results for Thiazole Analogues Against Various Targets Note: This table presents representative data from studies on analogous compounds to illustrate the application of molecular docking.

Compound Analogue Target Protein (PDB ID) Binding Energy (kcal/mol) Key Interacting Residues Reference
Thiazole-coumarin conjugate Mpro of SARS-CoV-2 -9.87 Cys145, His41, Met165 nih.gov
Benzothiazole-thiazolidinone MurB -7.5 Arg186, Tyr191 nih.gov
Thiazole derivative Tubulin (4O2B) -8.5 Cys241, Leu242, Ala317 researchgate.net
Benzothiazole hybrid p56lck -9.2 Met319, Lys273 biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ptfarm.pl By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the efficacy of newly designed, unsynthesized molecules. researchgate.netbiolscigroup.us

For thiazole derivatives, 2D and 3D-QSAR models have been developed for various biological activities, including anti-inflammatory and antihistamine effects. ptfarm.pllaccei.org The process involves calculating a wide range of molecular descriptors, which fall into categories such as:

Electronic: Describing charge distribution, dipole moment, and HOMO/LUMO energies. ptfarm.pl

Steric: Relating to the size and shape of the molecule.

Hydrophobic: Quantifying the lipophilicity of the compound. ptfarm.pl

Statistical methods like Multiple Linear Regression (MLR) are then used to build an equation that links a selection of these descriptors to the observed biological activity (e.g., pIC50). researchgate.net A statistically robust QSAR model is characterized by a high correlation coefficient (R²) and a high cross-validation coefficient (Q²), indicating good predictive power. biolscigroup.us For instance, a QSAR study on thiazole derivatives with H1-antihistamine activity identified polarizability (α), HOMO energy (eHOMO), and the distance between specific nitrogen atoms as crucial parameters for activity. ptfarm.pl

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govacs.org Typically run for nanoseconds, MD simulations are used to assess the stability of a docked complex in a simulated physiological environment. nih.govacs.org

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). rsc.org

RMSF: This measures the fluctuation of individual amino acid residues. High fluctuations can indicate flexible regions of the protein, while residues in the active site that show low fluctuation upon ligand binding often point to stable and important interactions. rsc.org

MD simulations can confirm the binding modes predicted by docking and provide deeper insights into the dynamic behavior of the ligand-receptor complex, validating the stability of key hydrogen bonds and other interactions. researchgate.netacs.org Studies on various thiazole derivatives have used MD simulations of 100 nanoseconds or more to confirm the stability of the ligand-protein complexes. nih.govresearchgate.netnih.govacs.org

Biological Activity and Mechanistic Investigations of 2 2 Trifluoromethoxy Benzoyl Thiazole Derivatives in Vitro and Preclinical Studies

In Vitro Cellular Activity (excluding clinical data)

The ultimate measure of a compound's potential as a therapeutic agent is its effect on living cells. Derivatives of 2-[2-(Trifluoromethoxy)benzoyl]thiazole and related structures have been evaluated for their ability to inhibit the growth of various cancer cell lines.

The inclusion of a trifluoromethyl group in heterocyclic compounds is a known strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and cell permeability. nih.gov This strategy has been applied to thiazole-containing scaffolds to develop potent anticancer agents.

A study on a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines demonstrated significant cytotoxic effects against multiple cancer cell lines. nih.gov One derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b ), proved to be the most active among the series, showing marked antiproliferative activity against melanoma and prostate cancer cell lines. nih.gov The potent effect of compound 3b was observed at a concentration of 50 µM, where it reduced the viability of both melanotic and amelanotic melanoma cells to 20% after 72 hours of incubation. nih.gov

Similarly, other research has explored phenylacetamide derivatives containing a benzothiazole (B30560) nucleus, which showed antiproliferative activity in the low micromolar range against pancreatic cancer cell lines. nih.gov The broad antiproliferative activity of thiazole (B1198619) derivatives has been noted across numerous studies, establishing this scaffold as a promising foundation for the development of new anticancer drugs. nih.govnih.govnih.gov

Table 3: In Vitro Antiproliferative Activity of Selected Trifluoromethyl-Thiazole Derivatives

Compound Cancer Type Cell Line Activity Metric Result
3b * Melanoma A375 (Amelanotic) % Viability 20% at 50 µM nih.gov
Melanoma C32 (Melanotic) % Viability 20% at 50 µM nih.gov
Prostate Cancer DU145 IC₅₀ > 50 µM nih.gov

Compound 3b : 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of the thiazole scaffold have been widely investigated for their potential to combat microbial infections. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Research into novel thiazole-containing triazole compounds has demonstrated potent and broad-spectrum antifungal activity. nih.gov For instance, the derivative (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol, also known as ER-30346, exhibited significant in vitro activity against various pathogenic fungi and potent in vivo efficacy in a systemic candidosis model. nih.gov

Similarly, studies on benzothiazole derivatives, which share a core structural similarity, have shown promising results. Novel benzothiazoles have been tested against both bacteria and fungi, with MIC values ranging from 25 to 200 µg/mL for some compounds. nih.gov Certain derivatives showed high antibacterial activity against Staphylococcus aureus and Bacillus subtilis and moderate activity against the fungi Candida albicans and Aspergillus niger. nih.gov Further investigations revealed that some of these compounds could inhibit the dimorphic transition of C. albicans, a key virulence factor. nih.gov

Other research has focused on synthesizing thiazole derivatives and evaluating their activity using the tube dilution method. journaljpri.com These studies have confirmed that various substituted thiazoles display significant antibacterial properties, with the efficacy being dependent on the nature of the substituent on the thiazole ring. journaljpri.com For example, new benzimidazole (B57391) derivatives containing a thiazole ring have demonstrated good activity against both gram-positive and gram-negative bacterial strains. researchgate.net

Table 1: In Vitro Antimicrobial Activity of Selected Thiazole Derivatives This table presents data for derivatives of the broader thiazole class, as specific data for this compound was not available in the reviewed literature.

Compound Class Test Organism Activity (MIC, µg/mL) Reference
Benzothiazole Derivatives Staphylococcus aureus 25 - 200 nih.gov
Benzothiazole Derivatives Bacillus subtilis 25 - 200 nih.gov
Benzothiazole Derivatives Candida albicans Moderate Activity nih.gov
Benzothiazole Derivatives Aspergillus niger Moderate Activity nih.gov
Thiazole-containing Triazoles Pathogenic Fungi Potent Activity nih.gov
Benzothiazole-Pyrazolone Various Bacteria IC50 ~7.85 nih.gov

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The search for new anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in medicinal chemistry. Thiazole derivatives have emerged as a promising class of compounds in this area. nih.gov Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). nih.govinformahealthcare.com

Preclinical studies, often using the carrageenan-induced paw edema model in rodents, have demonstrated the in vivo anti-inflammatory potential of thiazole derivatives. wisdomlib.orgnih.govnih.gov In one study, newly synthesized substituted phenyl thiazoles showed a significant reduction in paw edema, with some compounds achieving up to 44% inhibition. wisdomlib.org Similarly, certain benzothiazole derivatives bearing carboxamide and benzenesulphonamide moieties exhibited potent anti-inflammatory effects, with edema inhibition reaching up to 80% three hours after administration, an activity comparable to the standard drug celecoxib. nih.gov

In vitro assays have corroborated these findings. Two thiazole derivatives, specifically N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (CX-35), were investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. benthamscience.com Both compounds significantly inhibited the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, without affecting COX-2 protein levels, suggesting a direct inhibition of the enzyme's activity. benthamscience.com The inhibitory effect was comparable to that of NS-398, a selective COX-2 inhibitor. benthamscience.com The trifluoromethoxy substitution has also been explored in other scaffolds, where ortho-trifluoromethoxy-substituted curcumin (B1669340) derivatives showed excellent anti-inflammatory activity in both cellular and mouse models of colitis. nih.gov

Table 2: Preclinical Anti-inflammatory Activity of Selected Thiazole Derivatives This table presents data for derivatives of the broader thiazole class, as specific data for this compound was not available in the reviewed literature.

Compound Class Assay Model Result Reference
Substituted Phenyl Thiazoles Carrageenan-induced paw edema Up to 44% inhibition wisdomlib.org
Benzothiazole-Carboxamides Carrageenan-induced paw edema Up to 80% inhibition at 3h nih.gov
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol LPS-stimulated RAW 264.7 cells Significant PGE2 reduction benthamscience.com
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide LPS-stimulated RAW 264.7 cells Significant PGE2 reduction benthamscience.com
Methoxyphenyl Thiazole Carboxamides In vitro COX-2 inhibition 53.9–81.5% inhibition at 5 µM metu.edu.tr

Anticonvulsant Activity

Epilepsy is a prevalent neurological disorder, and the development of new anticonvulsant drugs with better efficacy and fewer side effects remains a priority. Thiazole and benzothiazole derivatives have been synthesized and screened for their potential as anticonvulsant agents using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.govmdpi.com

In these screenings, compounds are typically administered to rodents, and their ability to prevent or delay seizures induced by electrical or chemical stimuli is measured. researchgate.net For example, a series of 3-(2-(substitutedbenzylidene)hydrazinyl)-N-(substituted benzo[d]thiazol-2-yl)-propanamides were synthesized and evaluated, with two compounds showing activity comparable to the standard drugs phenytoin (B1677684) and carbamazepine (B1668303) in both MES and scPTZ models. nih.govnih.gov

Other studies have explored different modifications of the thiazole scaffold. mdpi.comresearchgate.net Thiazole-bearing 4-thiazolidinones have been investigated, with several derivatives showing excellent anticonvulsant activity in both PTZ and MES assays. mdpi.com The combination of the thiazole ring with other heterocyclic structures is a common strategy to enhance anticonvulsant potential. nih.gov Research on 1,2,3,3a-tetrahydropyrrolo[2,1-b]benzothiazol-1-ones also identified potent anticonvulsant agents, demonstrating that this chemical class is a promising candidate for further development. oup.com

Table 3: Preclinical Anticonvulsant Screening of Selected Thiazole Derivatives This table presents data for derivatives of the broader thiazole/benzothiazole class, as specific data for this compound was not available in the reviewed literature.

Compound Class Test Model Dose Result Reference
Benzylidenehydrazinyl-N-(benzo[d]thiazol-2-yl)propanamides MES & scPTZ Varies Activity comparable to phenytoin nih.govnih.gov
2-((1H-1,2,4-triazol-3-yl)thio)-N-(benzothiazol-2-yl)acetamides MES test ED50 ~50-55 mg/kg Potent activity mdpi.com
2-((1H-1,2,4-triazol-3-yl)thio)-N-(benzothiazol-2-yl)acetamides scPTZ test ED50 ~52-76 mg/kg Potent activity mdpi.com
Thiazole-Thiazolidinones PTZ & MES Varies Excellent activity for some derivatives mdpi.com
Tetrahydropyrrolo[2,1-b]benzothiazol-1-ones Isoniazid-induced seizures ED50 ~16-24 mg/kg Potent activity oup.com

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases. Thiazole derivatives have been recognized for their antioxidant properties. nih.gov The antioxidant capacity of these compounds is typically evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.govnih.govmdpi.com

In these assays, the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable free radicals is measured spectrophotometrically, and the results are often expressed as the half-maximal inhibitory concentration (IC50). researchgate.net Studies on novel thiazolyl-polyphenolic compounds have shown that certain derivatives exhibit significantly enhanced antioxidant activity, sometimes superior to standard antioxidants like ascorbic acid and Trolox. nih.gov

The antioxidant efficacy can be influenced by the substitution pattern on the thiazole ring system. journaljpri.com For example, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamines were synthesized, and their IC50 values revealed potent antioxidant activity for some members of the series. researchgate.netcore.ac.uk The combination of the thiazole core with known antioxidant pharmacophores, like polyphenolic fragments, is a strategic approach to designing novel and potent antioxidant agents. nih.govmdpi.com

Table 4: In Vitro Antioxidant Activity of Selected Thiazole Derivatives This table presents data for derivatives of the broader thiazole class, as specific data for this compound was not available in the reviewed literature.

Compound Class Assay Activity (IC50) Reference
Thiazolyl-Polyphenolic Compounds DPPH Radical Scavenging Potent activity, some > Trolox nih.gov
Thiazolyl-Polyphenolic Compounds ABTS Radical Scavenging Potent activity, some > Trolox nih.gov
Benzylideneiminophenylthiazole Analogues DPPH Radical Scavenging Weak to moderate activity nih.gov
N2-azetidinyl-N4-aryl-1,3-thiazole-2,4-diamines Radical Scavenging Assays Potent activity for some derivatives researchgate.netcore.ac.uk
Thiazole Derivatives with Phenolic Fragments ABTS Radical Scavenging High activity for some derivatives mdpi.com

Mechanism of Action Studies at the Molecular and Cellular Level (excluding clinical data)

Understanding the mechanism of action at the molecular and cellular level is crucial for the rational design and development of new therapeutic agents. For thiazole derivatives, these investigations have often involved computational modeling to predict binding interactions and cellular assays to observe effects on specific biological pathways.

Binding Mode Analysis with Target Proteins (e.g., X-ray co-crystal structures)

While X-ray co-crystal structures provide the most definitive evidence of binding, they are not always available. In their absence, molecular docking studies serve as a powerful computational tool to predict and analyze the binding modes of ligands within the active sites of target proteins. researchgate.net Such studies have been instrumental in elucidating the potential mechanisms of action for various thiazole derivatives. metu.edu.trsciepub.com

For anti-inflammatory thiazoles, molecular docking has been used to investigate their interaction with COX-1 and COX-2 enzymes. nih.govmetu.edu.trmdpi.com These studies suggest that certain methoxyphenyl thiazole carboxamide derivatives can bind favorably to the COX-2 isozyme over the COX-1 isoform. metu.edu.tr The analysis of these interactions reveals key hydrogen bonds and hydrophobic interactions with active site residues (e.g., Arg120, Tyr355, Ser530 in COX-2) that are comparable to those of known selective inhibitors like celecoxib, providing a structural basis for their potency and selectivity. metu.edu.trsciepub.com

In the context of antimicrobial activity, docking studies have explored the binding of benzothiazole derivatives to essential microbial enzymes. nih.govnih.gov For example, interactions with dihydroorotase have been modeled, showing hydrogen bond formation with active site residues like LEU222 or ASN44. nih.gov It was proposed that strong hydrophobic interactions involving the thiazole ring could block substrate access, leading to enzyme inhibition and antimicrobial effects. nih.gov Similar in silico approaches have been used to model the binding of thiazole derivatives to other bacterial targets like DNA gyrase and dihydropteroate (B1496061) synthase (DHPS), providing valuable insights into their potential mechanisms of action. researchgate.netnih.govresearchgate.net

Cellular Pathway Modulation

Beyond direct target engagement, the biological activity of thiazole derivatives can be attributed to their ability to modulate intracellular signaling pathways. This is particularly relevant for their anti-inflammatory effects.

Studies in cellular models of inflammation have shown that these compounds can interfere with key signaling cascades. For example, ortho-trifluoromethoxy-substituted curcumin derivatives, which share a key functional group with the title compound, were found to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) in LPS-stimulated macrophages. nih.gov They also prevented the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor that controls the expression of numerous pro-inflammatory genes. nih.gov This inhibition of the NF-κB pathway effectively suppresses the production of downstream inflammatory mediators. informahealthcare.com

Furthermore, these derivatives have been shown to decrease the expression and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov As mentioned previously, thiazole derivatives like CX-32 and CX-35 can significantly block the production of prostaglandins (B1171923) induced during inflammatory stress, indicating a direct modulation of the arachidonic acid pathway at the cellular level. benthamscience.com These findings demonstrate that thiazole-based compounds can exert their effects by intervening at multiple points within the complex network of cellular inflammatory pathways.

Interaction with Biomolecules (e.g., DNA, BSA)

Interaction with DNA

Derivatives of the thiazole family have been reported to bind to DNA through various non-covalent interactions, including intercalation and groove binding. For instance, certain benzothiazole derivatives have been identified as DNA minor groove-binding agents. researchgate.net This mode of interaction can interfere with DNA replication and transcription processes, contributing to their observed biological effects, such as anticancer activity. researchgate.net

Mechanistic studies on some benzothiazole derivatives have revealed them to be inhibitors of human topoisomerase IIα, a crucial enzyme involved in managing DNA topology during cellular processes. researchgate.net This inhibition was suggested to occur through initial binding to the enzyme followed by interaction with DNA, rather than direct intercalation. researchgate.net The ability of a compound to act as a topoisomerase poison or a DNA intercalator is a key determinant of its cytotoxic potential. researchgate.net

Interaction with Bovine Serum Albumin (BSA)

Bovine Serum Albumin (BSA) is a major transport protein in the circulatory system and is often used as a model protein to study the binding of potential drug candidates. nih.govresearchgate.net The binding of a compound to BSA can significantly affect its distribution, metabolism, and excretion (ADME) properties.

Studies on various thiazole and benzimidazole derivatives have demonstrated their ability to bind to BSA, often through a combination of hydrophobic and polar interactions. researchgate.net Fluorescence quenching studies are a common method to investigate these interactions, providing data on binding constants and the number of binding sites. researchgate.net For example, the interaction of some benzodiazepine (B76468) derivatives with BSA has been characterized using gel filtration studies. nih.gov

While specific data tables for this compound are not available, the table below illustrates the type of data generated in studies of related thiazole derivatives to characterize their interaction with DNA and BSA.

Table 1: Illustrative Data on Biomolecular Interactions of Thiazole Derivatives (Hypothetical) This table is for illustrative purposes only and does not represent actual data for this compound.

Derivative Class Biomolecule Technique Used Key Findings
Benzothiazole DNA Topoisomerase IIα relaxation assay, DNase I digestion assay DNA minor groove binding, Topoisomerase IIα inhibition
Thiazole BSA Fluorescence Spectroscopy, UV-Vis Absorption Static quenching mechanism, determination of binding constants

Structure Activity Relationship Sar Studies of 2 2 Trifluoromethoxy Benzoyl Thiazole Derivatives

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological activity of 2-[2-(Trifluoromethoxy)benzoyl]thiazole derivatives can be significantly modulated by introducing various substituents on the core structure. These modifications can alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affects its interaction with biological targets. mdpi.comresearchgate.net

Influence of Trifluoromethoxy Group Position and Other Halogen Substitutions

The trifluoromethoxy (-OCF3) group is a critical pharmacophore that can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. mdpi.combohrium.com Its electron-withdrawing nature and steric bulk distinguish it from a methoxy (B1213986) group, often leading to enhanced biological activity. mdpi.com In the context of 2-benzoylthiazole (B1268355) derivatives, the position of the trifluoromethoxy group on the benzoyl ring is a key determinant of efficacy. While specific data for the this compound series is limited, general principles from related structures suggest that ortho-substitution can influence the conformation of the molecule, potentially locking it into a bioactive conformation.

The introduction of other halogen atoms can also modulate activity. For instance, in related aryl-urea derivatives, the presence of a trifluoromethyl group at positions 3 and 5 of an aromatic ring was shown to increase anti-cancer properties. nih.gov Similarly, in a series of thiazole (B1198619) derivatives, para-halogen substitution on the phenyl ring was found to be important for activity. nih.gov These findings suggest that a systematic exploration of halogen substitution patterns on the benzoyl ring of this compound is a viable strategy for optimizing biological activity.

Table 1: Impact of Benzoyl Ring Substituents on the Activity of Thiazole Derivatives

Substituent at Benzoyl Ring General Impact on Activity (in related series)
2-OCF3 Potentially influences conformation and bioactivity.
3,5-di-CF3 Increased anticancer activity in analogous series. nih.gov

Effects of Aromatic Ring and Thiazole Ring Modifications

Modifications to both the benzoyl and thiazole rings are fundamental to SAR studies. The benzoyl ring can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions. For example, the use of a biphenyl (B1667301) scaffold in thiazol-2-yl amide derivatives led to the development of potent antifungal agents. nih.gov

Table 2: Effect of Ring Modifications on the Biological Activity of Thiazole Derivatives

Modification Example from Related Series Observed Effect
Replacement of Benzoyl Ring Biphenyl scaffold in thiazol-2-yl amides Development of potent antifungal agents. nih.gov

Role of Linker Groups in Molecular Activity

The carbonyl group in this compound acts as a linker between the benzoyl and thiazole rings. The nature of this linker is crucial for the molecule's three-dimensional structure and its ability to bind to a target. Modifications to this linker can significantly alter biological activity. For example, in a series of thiazole derivatives, the replacement of a direct bond with a hydrazinyl linker was explored, leading to compounds with potential PI3K/mTOR dual inhibitory activity. nih.gov This suggests that exploring different linker moieties, such as amides, ethers, or reversed amides, could be a fruitful avenue for discovering novel bioactive compounds within the 2-aroylthiazole class.

Stereochemical Considerations in SAR

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. nih.gov While this compound itself is achiral, the introduction of chiral centers through modification of the core structure would necessitate an evaluation of the stereochemical aspects of its SAR.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-Br-acivicin
2-aroylthiazole
thiazol-2-yl amide
HCV NS5A inhibitors
PI3K/mTOR dual inhibitors
3-Br-acivicin isomers
2-[2-(trifluoromethyl)benzyl]thiazole-4-carboxylic acid
2-[4-(Trifluoromethylthio)benzoyl]thiazole

Future Research Directions and Potential Applications in Chemical Biology

Design and Synthesis of Novel Scaffolds Incorporating the 2-[2-(Trifluoromethoxy)benzoyl]thiazole Motif

The synthesis of novel chemical scaffolds is the foundation of discovering new biologically active molecules. The this compound core can be a starting point for creating a library of diverse compounds.

One of the most common methods for synthesizing thiazole (B1198619) derivatives is the Hantzsch thiazole synthesis. researchgate.net This method could be adapted to produce derivatives of this compound. For instance, by reacting 2-(trifluoromethoxy)benzothioamide with various α-haloketones, a range of substituents can be introduced at the 4- and 5-positions of the thiazole ring.

Furthermore, the benzoyl phenyl ring and the thiazole ring offer multiple sites for modification. For example, electrophilic substitution reactions on the benzoyl ring could introduce additional functional groups, while the thiazole ring could be functionalized at the C4 and C5 positions. The synthesis of di-, tri-, and tetrathiazole moieties has been reported, suggesting that the this compound unit could be incorporated into larger, more complex structures. nih.gov

Table 1: Proposed Synthetic Strategies for Novel Scaffolds

Strategy Description Potential Outcome
Hantzsch Thiazole Synthesis Reaction of 2-(trifluoromethoxy)benzothioamide with various α-haloketones. Library of C4 and C5 substituted thiazole derivatives.
Benzoyl Ring Functionalization Electrophilic aromatic substitution on the benzoyl ring. Introduction of diverse functional groups for structure-activity relationship (SAR) studies.
Thiazole Ring Derivatization Functionalization at C4 and C5 positions. Exploration of the chemical space around the thiazole core.

Exploration of New Biological Targets and Pathways

Thiazole-containing compounds have been associated with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. eurekaselect.comnih.gov The unique electronic properties conferred by the trifluoromethoxy group could modulate the biological activity of the benzoylthiazole scaffold, potentially leading to the discovery of novel biological targets.

Given the known activities of similar compounds, initial screening of a library of this compound derivatives could be directed towards several key areas:

Anticancer Activity: Many thiazole derivatives have shown potent anticancer activity by inhibiting various kinases or acting as DNA intercalating agents. mdpi.comnih.gov A library of novel derivatives could be screened against a panel of cancer cell lines to identify potential antiproliferative agents.

Antimicrobial Activity: The thiazole ring is a key component of some antibiotics. Novel derivatives could be tested against a range of pathogenic bacteria and fungi to discover new anti-infective agents. researchgate.net

Enzyme Inhibition: The scaffold could be investigated as a potential inhibitor for a variety of enzymes. For example, some thiazole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammation.

Table 2: Potential Biological Targets for this compound Derivatives

Target Class Specific Examples Rationale
Protein Kinases EGFR, VEGFR, B-Raf Thiazole-based compounds have shown inhibitory activity against various kinases involved in cancer. nih.gov
Topoisomerases Topoisomerase I/II Some complex thiazoles act as topoisomerase inhibitors, a validated anticancer strategy. nih.gov
Inflammatory Enzymes COX-1, COX-2, 5-LOX Thiazole derivatives have been reported to possess anti-inflammatory properties.

Advanced Mechanistic Studies and Chemical Probe Development

Once a biological activity is identified, understanding the mechanism of action is crucial. For derivatives of this compound that show promising activity, a series of mechanistic studies would be the next logical step.

If a compound shows significant anticancer activity, studies could include cell cycle analysis, apoptosis assays, and investigation of its effect on specific signaling pathways. For antimicrobial candidates, time-kill kinetics, and studies on the inhibition of bacterial macromolecular synthesis would be informative.

Furthermore, the this compound scaffold could be developed into chemical probes to study biological systems. For example, by attaching a fluorescent tag or a photo-crosslinking group, these molecules could be used to identify their direct binding partners in cells, a process known as target deconvolution. The synthesis of pyrano[2,3-d]thiazole derivatives has been reported, which could serve as a basis for developing fluorescent probes. purkh.com

Table 3: Proposed Mechanistic Studies

Study Type Methodology Objective
Target Validation Cellular thermal shift assay (CETSA), affinity chromatography To confirm the direct binding of the compound to its putative target.
Pathway Analysis Western blotting, qPCR, reporter gene assays To elucidate the downstream effects of target engagement on cellular signaling pathways.
Structural Biology X-ray crystallography, NMR spectroscopy To determine the three-dimensional structure of the compound bound to its target protein, guiding further optimization.

Applications in Preclinical Drug Discovery and Development (excluding clinical human trials)

Compounds that demonstrate a well-defined mechanism of action and potent activity in in vitro assays would be candidates for preclinical development. This stage involves evaluating the compound's efficacy and pharmacokinetic properties in animal models of disease.

For a promising anticancer candidate, this would involve testing its ability to inhibit tumor growth in mouse xenograft models. For an antimicrobial agent, its efficacy in treating infections in animal models would be assessed.

Pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME), would also be essential. The trifluoromethoxy group is often incorporated into drug candidates to improve their metabolic stability and oral bioavailability, which would be a key aspect to investigate for these novel compounds. The synthesis of fluorinated hydrazinylthiazole derivatives has been reported with the aim of improving their biological and pharmacological profiles. nih.gov

Table 4: Potential Preclinical Evaluation Pipeline

Evaluation Stage Key Activities Desired Outcome
In Vitro ADME Caco-2 permeability, metabolic stability in liver microsomes Favorable drug-like properties, including good permeability and metabolic stability.
In Vivo Pharmacokinetics Determination of key parameters (e.g., half-life, clearance, bioavailability) in rodents. A pharmacokinetic profile suitable for the intended therapeutic application.
Efficacy Studies Testing in relevant animal models of disease (e.g., tumor xenografts, infection models). Demonstration of in vivo efficacy at well-tolerated doses.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-[2-(Trifluoromethoxy)benzoyl]thiazole to maximize yield and purity?

To optimize synthesis, a stepwise approach is recommended:

  • Step 1 : Couple the trifluoromethoxybenzoyl moiety to the thiazole ring using palladium-catalyzed cross-coupling under inert atmosphere (e.g., nitrogen) .
  • Step 2 : Monitor reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., dichloromethane/hexane mixtures) to improve intermediate solubility .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water to achieve >95% purity .
  • Key Variables : Temperature (60–80°C), catalyst loading (5–10 mol%), and reaction time (12–24 hr) significantly impact yield. For example, extending reaction time beyond 18 hr reduces byproduct formation in analogous thiazole syntheses .

Basic: Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

A multi-technique approach is critical:

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., aromatic protons at δ 7.2–8.1 ppm and thiazole protons at δ 8.3 ppm) .
  • FT-IR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and trifluoromethoxy (C-O-CF₃ at ~1250 cm⁻¹) groups .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase to quantify purity (>98% required for biological assays) .
  • Elemental Analysis : Validate calculated vs. observed C/H/N percentages (e.g., Δ < 0.4% for high-purity batches) .

Advanced: How can researchers systematically modify the thiazole and benzoyl moieties to elucidate structure-activity relationships (SAR)?

  • Substitution Strategy :
    • Benzoyl Modifications : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the para position to assess effects on electrophilicity and target binding .
    • Thiazole Modifications : Replace the thiazole sulfur with selenium or incorporate methyl groups at C4/C5 to study steric and electronic influences .
  • Biological Testing : Use orthogonal assays (e.g., enzymatic inhibition, cell-based cytotoxicity) to correlate substituent effects with activity. For example, fluorinated analogs show enhanced antimicrobial potency due to improved membrane permeability .

Advanced: How should researchers address discrepancies in reported biological activity data for this compound?

  • Orthogonal Assays : Validate initial findings using complementary methods. For instance, if a cytotoxicity assay (e.g., MTT ) suggests low IC₅₀, confirm with a clonogenic assay or flow cytometry for apoptosis .
  • Control Experiments : Rule out assay interference (e.g., thiazole autofluorescence in fluorometric assays) by including compound-only controls.
  • Meta-Analysis : Compare data across studies with standardized protocols (e.g., fixed cell lines, serum-free conditions) to minimize variability .

Advanced: What in silico approaches are suitable for predicting the binding interactions of this compound with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the benzoyl carbonyl and hydrophobic contacts with the trifluoromethoxy group .
  • MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .
  • QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond acceptors to predict activity across analogs .

Advanced: What are the best practices for handling reactive intermediates during synthesis?

  • Intermediate Stabilization : Use low-temperature (−78°C) conditions for air-sensitive intermediates (e.g., Grignard reagents) and trap with trimethylsilyl chloride .
  • Safety Protocols : Follow JIS Z 7253:2019 guidelines: local exhaust ventilation, chemical-resistant gloves (JIS T 8116), and dust masks (JIS T8151) to prevent exposure .
  • Waste Management : Segregate halogenated byproducts (e.g., brominated intermediates) and dispose via certified hazardous waste contractors .

Advanced: How can researchers resolve ambiguous signals in NMR spectra for this compound?

  • 2D NMR : Employ COSY and NOESY to distinguish overlapping aromatic and thiazole protons. For example, NOE correlations between H3 of the thiazole and adjacent benzoyl protons confirm spatial proximity .
  • Isotopic Labeling : Synthesize 13C-labeled analogs to assign carbonyl carbons (δ ~165 ppm) and reduce ambiguity in 13C NMR .
  • Solvent Screening : Use deuterated DMSO or CDCl₃ to resolve splitting patterns caused by proton exchange in polar solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.